5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a complex organic compound that features a combination of fluorine, pyrrolidine, and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of a suitable fluorinated aromatic compound with pyrrolidine under basic conditions to form the pyrrolidine derivative.
Etherification: The next step involves the etherification of the pyrrolidine derivative with an appropriate ethoxy group, typically using an alkylating agent such as ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxide derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the boronate ester group can participate in reversible covalent bonding with nucleophilic sites on proteins and enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile: shares similarities with other fluorinated aromatic compounds and boronate esters, such as:
Uniqueness
The uniqueness of this compound lies in its combination of fluorine, pyrrolidine, and boronate ester functionalities. This combination imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-fluoro-2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BFN2O3/c1-18(2)19(3,4)26-20(25-18)15-12-17(14(13-22)11-16(15)21)24-10-9-23-7-5-6-8-23/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNFPSSNQIZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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